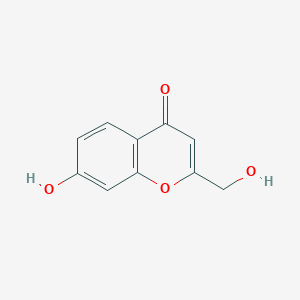
7-hydroxy-2-(hydroxymethyl)-4H-chromen-4-one
Übersicht
Beschreibung
7-hydroxy-2-(hydroxymethyl)-4H-chromen-4-one is a derivative of coumarin, a class of compounds known for their diverse biological activities. Coumarins are naturally occurring lactones found in various plants, fungi, and bacteria. They have been widely studied for their medicinal properties, including anticoagulant, anti-inflammatory, and antimicrobial activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-hydroxy-2-(hydroxymethyl)-4H-chromen-4-one can be achieved through various methods. One common approach is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts . Another method is the Knoevenagel condensation, where aromatic aldehydes react with active methylene compounds in the presence of a base .
Industrial Production Methods: Industrial production of coumarin derivatives often employs green chemistry principles, such as using environmentally friendly solvents and catalysts. The Pechmann and Knoevenagel reactions are scalable and can be optimized for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 7-hydroxy-2-(hydroxymethyl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents at different positions on the coumarin ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products: The major products formed from these reactions include substituted coumarins, quinones, and dihydro derivatives .
Wissenschaftliche Forschungsanwendungen
7-hydroxy-2-(hydroxymethyl)-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: This compound exhibits significant biological activities, including antimicrobial and anticancer properties.
Medicine: It has potential therapeutic applications, such as anticoagulant and anti-inflammatory agents.
Industry: Coumarin derivatives are used in the production of perfumes, dyes, and optical brighteners
Wirkmechanismus
The mechanism of action of 7-hydroxy-2-(hydroxymethyl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways. For example, its anticoagulant activity is attributed to the inhibition of vitamin K epoxide reductase, an enzyme involved in the blood clotting process. Its antimicrobial activity is linked to the disruption of microbial cell membranes and inhibition of DNA gyrase .
Vergleich Mit ähnlichen Verbindungen
7-Hydroxy-4-methylcoumarin: Known for its choleretic activity.
4-Hydroxycoumarin: Used as an anticoagulant (e.g., warfarin).
7-Hydroxy-2-oxo-2H-chromene-8-carbaldehyde: Exhibits antifungal and antibacterial activities.
Uniqueness: 7-hydroxy-2-(hydroxymethyl)-4H-chromen-4-one stands out due to its unique hydroxymethyl group at the 2-position, which enhances its solubility and reactivity. This structural feature allows for the formation of a wide range of derivatives with diverse biological activities .
Eigenschaften
CAS-Nummer |
220077-08-7 |
|---|---|
Molekularformel |
C10H8O4 |
Molekulargewicht |
192.17 g/mol |
IUPAC-Name |
7-hydroxy-2-(hydroxymethyl)chromen-4-one |
InChI |
InChI=1S/C10H8O4/c11-5-7-4-9(13)8-2-1-6(12)3-10(8)14-7/h1-4,11-12H,5H2 |
InChI-Schlüssel |
JDADHEKMRZBYDI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1O)OC(=CC2=O)CO |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














